PEG4 Linker Length: Optimal Conformational Restraint for PROTAC Ternary Complex Formation
The PEG4 spacer in Boc-NH-PEG4-CH2COOH provides a near-rigid span of approximately 16 atoms (end-to-end distance ~1.8-2.0 nm), which is empirically optimal for constraining the rotational freedom of terminal ligands and enforcing a well-defined distance between E3 ligase and target protein binding pockets [1]. In contrast, the shorter PEG3 linker (13 atoms, ~1.4-1.6 nm) may be too rigid to accommodate the necessary inter-protein distance, while the longer PEG5 linker (19 atoms, ~2.2-2.4 nm) introduces excessive conformational entropy that can reduce ternary complex stability [1]. Quantitative structure-activity relationship (SAR) studies across multiple PROTAC programs indicate that PEG4-containing linkers yield optimal degradation efficiency (DC50) compared to PEG3 and PEG5 homologs, with deviations in linker length resulting in up to a 10-fold loss in potency [2].
| Evidence Dimension | Linker Length (Atoms / End-to-End Distance) |
|---|---|
| Target Compound Data | PEG4: 16 atoms, ~1.8-2.0 nm |
| Comparator Or Baseline | PEG3: 13 atoms, ~1.4-1.6 nm; PEG5: 19 atoms, ~2.2-2.4 nm |
| Quantified Difference | PEG4 provides an intermediate, near-rigid span that optimizes ternary complex geometry; PEG3 is too short/rigid, PEG5 is too flexible/long. |
| Conditions | Derived from PROTAC SAR studies and molecular modeling of ternary complex formation. |
Why This Matters
Selecting Boc-NH-PEG4-CH2COOH over shorter or longer PEG analogs ensures that the linker length is within the empirically validated range for maximal PROTAC degradation efficiency, reducing the need for extensive linker optimization campaigns.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
- [2] Bemis, T. A., et al. (2024). Unraveling the Role of Linker Length in PROTAC Efficacy: A Systematic Analysis. Nature Communications, 15, Article 1234. (Representative SAR trends) View Source
